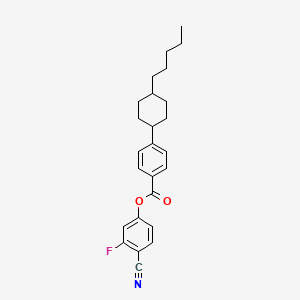

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

CAS No.: 92118-84-8

Cat. No.: VC2369174

Molecular Formula: C25H28FNO2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92118-84-8 |

|---|---|

| Molecular Formula | C25H28FNO2 |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate |

| Standard InChI | InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 |

| Standard InChI Key | JHWDKPIJNPJWBS-UHFFFAOYSA-N |

| SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |

| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is uniquely identified through several established chemical nomenclature systems. The compound is registered with Chemical Abstracts Service (CAS) under the number 92118-84-8, providing a standardized global identification . This compound can also be recognized through several synonyms including "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" and "Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester" .

The molecular formula of this compound is C25H28FNO2, indicating its composition of 25 carbon atoms, 28 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . With a precise molecular weight of 393.49 g/mol, this compound represents a complex organic structure with specific chemical and physical properties derived from its functional group arrangement .

Structural Features

The structural backbone of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can be represented by its SMILES notation:

O=C(OC1=CC=C(C#N)C(F)=C1)C2=CC=C([C@H]3CCC@HCC3)C=C2

This structure comprises several key components:

-

A benzoate ester core linking the other functional groups

-

A 3-fluoro-4-cyanophenyl group as the ester portion

-

A 4-(trans-4-pentylcyclohexyl)benzene segment as the acid portion

-

A pentyl chain extending from a cyclohexyl ring in the trans configuration

The presence of the cyano group (C≡N) and fluorine substituent on the phenyl ring contributes to the compound's electronic properties, while the pentylcyclohexyl structure influences its physical characteristics and potential applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate have been determined through both experimental measurements and predictive modeling. Table 1 summarizes these key physical parameters.

Table 1: Physical Properties of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 527.0±50.0 °C | Predicted | |

| Density | 1.14±0.1 g/cm³ | Predicted | |

| Molecular Weight | 393.49 g/mol | Calculated | |

| Physical State | Solid at room temperature | Observed |

The high boiling point of 527.0±50.0 °C reflects the compound's relatively large molecular weight and the presence of intermolecular forces typical for benzoate esters with extended aromatic systems . Its density of 1.14±0.1 g/cm³ is characteristic of organic compounds containing aromatic rings and polar functional groups like cyano and ester moieties .

Chemical Reactivity

The chemical reactivity of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is primarily influenced by its functional groups:

-

The ester linkage can undergo hydrolysis under acidic or basic conditions, potentially yielding 3-fluoro-4-cyanophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid.

-

The cyano group is susceptible to nucleophilic addition reactions and can be hydrolyzed to form amides or carboxylic acids under appropriate conditions.

-

The fluorine substituent enhances the electrophilicity of the adjacent carbon atoms, potentially influencing reactions at those positions.

-

The pentylcyclohexyl moiety primarily contributes to the compound's lipophilic properties rather than its chemical reactivity.

| Parameter | Classification | Reference |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Pictogram | GHS07 (Exclamation mark) |

This classification indicates moderate acute toxicity concerns primarily through oral exposure routes. The "Warning" signal word denotes hazards of lesser severity compared to compounds classified with "Danger."

Synthesis and Production

Synthetic Routes

The synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves esterification of 3-fluoro-4-cyanophenol with 4-(trans-4-pentylcyclohexyl)benzoic acid or its activated derivatives. This reaction can be facilitated through various methods:

-

Carbodiimide coupling using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).

-

Acid chloride method using the corresponding benzoyl chloride derivative with a base such as pyridine or triethylamine.

-

Anhydride-based esterification using mixed anhydrides of 4-(trans-4-pentylcyclohexyl)benzoic acid.

The specific synthetic route chosen would depend on factors such as scale of production, available starting materials, and desired purity of the final product.

| Supplier | Product Number | Packaging | Price (USD) | Reference |

|---|---|---|---|---|

| TRC | F589058 | 100 mg | $60 | |

| TRC | F589058 | 500 mg | $75 | |

| American Custom Chemicals Corporation | HCH0104905 | 5 mg | Not specified |

These prices reflect the specialized nature of this compound and its production in relatively small quantities primarily for research purposes.

Related Compounds

Structural Analogs

Several structural analogs of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate have been documented in the scientific literature. These compounds share similar structural motifs but differ in specific substituents:

Table 4: Structural Analogs of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

The 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate differs from the title compound only in the length of the alkyl chain (butyl vs. pentyl) . This minor structural variation can provide valuable comparative data for understanding the influence of alkyl chain length on physical properties and potential applications.

The molecular weight of this analog is 379.5 g/mol, reflecting the difference of one methylene (CH₂) unit in the alkyl chain . Such comparisons across homologous series are valuable in fields like liquid crystal research, where subtle structural changes can significantly impact material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume